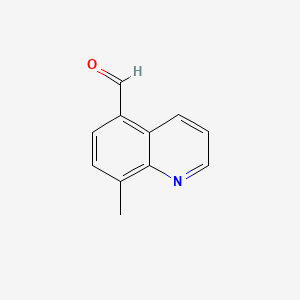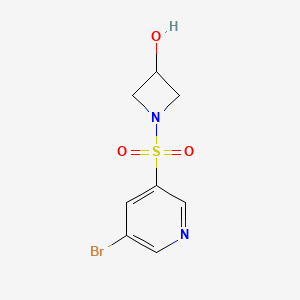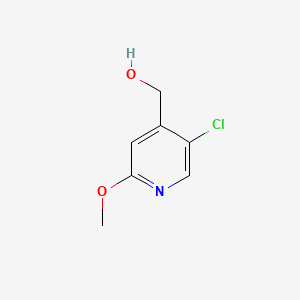
(5-Chloro-2-methoxypyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxypyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxypyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position. The reaction typically proceeds as follows:
Starting Material: 5-chloro-2-methoxypyridine
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(5-Chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (5-Chloro-2-methoxypyridin-4-yl)aldehyde or (5-Chloro-2-methoxypyridin-4-yl)carboxylic acid.
Reduction: 5-chloro-2-methoxypyridine or 5-chloro-2-methoxypyridin-4-yl)methane.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
(5-Chloro-2-methoxypyridin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-Chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity. The hydroxymethyl group can undergo further chemical modifications, enhancing its versatility in various applications.
相似化合物的比较
Similar Compounds
2-Chloro-5-methoxypyridine: Similar structure but lacks the hydroxymethyl group.
5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
2-Chloro-4-methoxypyridine: Similar structure but with the methoxy group at the 4-position.
Uniqueness
(5-Chloro-2-methoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the chlorine, methoxy, and hydroxymethyl groups provides a distinct chemical profile, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZEVZCYYERRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)



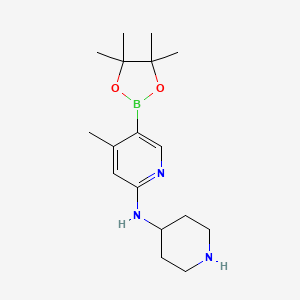
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
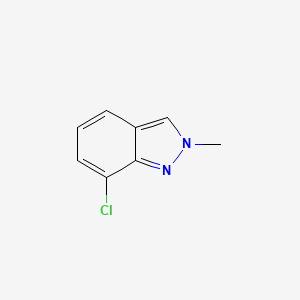
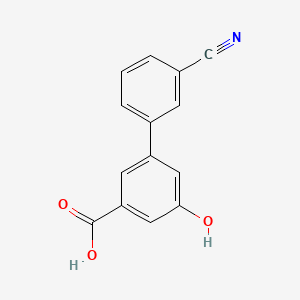
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
